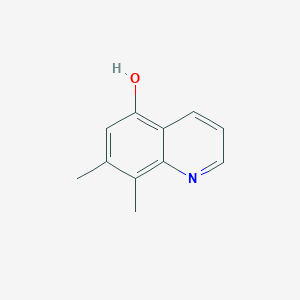
7,8-Dimethylquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
7,8-Dimethylquinolin-5-ol has been found to inhibit the growth of microorganisms by disrupting their cell membrane and DNA synthesis. This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. This compound has also been found to protect neurons from oxidative stress and prevent neurodegeneration.
実験室実験の利点と制限
7,8-Dimethylquinolin-5-ol has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has limited stability in acidic and basic conditions, which can affect its activity and efficacy.
将来の方向性
7,8-Dimethylquinolin-5-ol has several potential future directions, including its use as a drug candidate for the treatment of bacterial and viral infections, as well as its use as a fluorescent probe for the detection of metal ions in biological and environmental samples. This compound can also be modified to improve its stability and efficacy for various applications.
In conclusion, this compound (this compound) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and possible future directions. This compound has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. This compound has several potential future directions, including its use as a drug candidate for the treatment of bacterial and viral infections, as well as its use as a fluorescent probe for the detection of metal ions in biological and environmental samples.
合成法
7,8-Dimethylquinolin-5-ol can be synthesized through various methods, including the Skraup reaction, Pfitzinger reaction, and Friedländer reaction. The Skraup reaction is the most commonly used method for this compound synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of oxidizing agents such as nitrobenzene or arsenic acid.
科学的研究の応用
7,8-Dimethylquinolin-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for drug discovery. This compound has also been used as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces.
Safety and Hazards
特性
IUPAC Name |
7,8-dimethylquinolin-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-10(13)9-4-3-5-12-11(9)8(7)2/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOQUPZFCRYAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2854290.png)
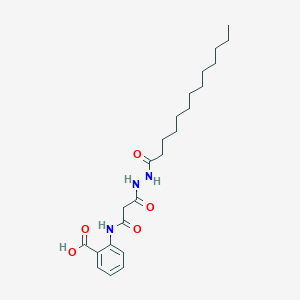

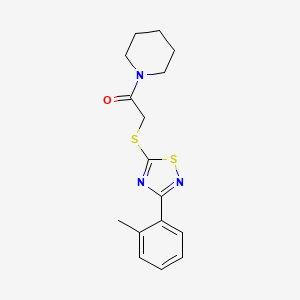
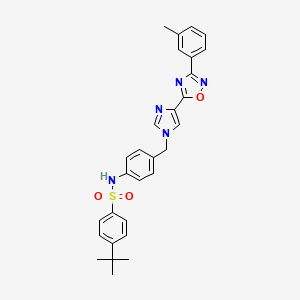



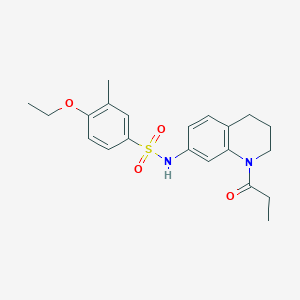
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2854302.png)
![3-[[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2854305.png)

